4-Methyl-3-nitrophenolate

Organic synthesis Nitration regioselectivity Process chemistry

Select 4-Methyl-3-nitrophenolate (≥98%, isomer impurity <2%) for precision synthesis of APIs, OLED materials, and azo dyes. The specific 3-nitro-4-methyl substitution pattern ensures distinct electronic properties and regioselective reactivity essential for cGMP intermediate applications, analytical standards, and target coloristic performance. Strict impurity profiling meets regulatory filing requirements where isomeric purity is non-negotiable. Available now for sensitive catalytic transformations.

Molecular Formula C7H6NO3-
Molecular Weight 152.129
Cat. No. B1183072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-nitrophenolate
Molecular FormulaC7H6NO3-
Molecular Weight152.129
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3/p-1
InChIKeyBQEXDUKMTVYBRK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitrophenolate: Verified Procurement Specifications and Comparative Technical Profile for Scientific Sourcing


4-Methyl-3-nitrophenolate (CAS 2042-14-0; also referred to as 4-methyl-3-nitrophenol, 3-nitro-p-cresol) is a substituted nitrophenol derivative with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . This compound is supplied as a yellow to brown crystalline powder with a melting point range of 78–81°C, a density of 1.32 g/cm³, and a calculated LogP of approximately 2.18 at 25°C, indicating moderate lipophilicity . It is classified as a soft electrophile and serves as a versatile building block in organic synthesis, with documented applications as an intermediate in pharmaceutical development, OLED material synthesis, agrochemical production, and as an analytical standard in nitrophenol determination [1]. The compound is commercially available in grades ranging from 98% to ≥99% purity (HPLC), with specifications including ash content ≤0.5% and loss on drying ≤0.5% for high-purity grades [1].

Why 4-Methyl-3-nitrophenolate Cannot Be Readily Substituted with Positional Isomers or Alternative Nitrophenol Derivatives


Substitution of 4-methyl-3-nitrophenolate with positional isomers such as 4-methyl-2-nitrophenol (2-nitro-4-methylphenol) or 2-methyl-5-nitrophenol introduces distinct regiochemical and electronic perturbations that directly impact downstream reactivity, purification requirements, and application-specific performance . The relative positioning of the hydroxyl (position 1), methyl (position 4), and nitro (position 3) groups on the aromatic ring dictates both the compound's physicochemical properties and its behavior in subsequent transformations—particularly in selective reduction, electrophilic substitution, and cross-coupling reactions. Even within the same nominal purity grade, isomeric impurities (notably 4-methyl-5-nitrophenol, which may be present at <2% in high-purity material) can alter reaction yields and complicate product isolation . The synthetic route required to access the 3-nitro-4-methyl substitution pattern involves specific regiocontrol conditions (e.g., nitration of p-cresol at controlled temperatures) that are not transferable to alternative isomers without substantial process re-optimization . The quantitative evidence presented below establishes the specific dimensions along which 4-methyl-3-nitrophenolate exhibits differentiated performance relative to its closest comparators, informing selection decisions where precision in synthesis, purity, and application outcome is non-negotiable.

4-Methyl-3-nitrophenolate: Quantitative Comparative Evidence for Scientific Selection


Synthetic Yield Efficiency: Optimized Nitration Protocol for 4-Methyl-3-nitrophenolate vs. Alternative Isomer Routes

A documented synthetic protocol for 4-methyl-3-nitrophenolate, employing a mixed acid nitration system (HNO₃/H₂SO₄) with strict temperature control (−10°C to 0°C) to ensure regioselective nitration at the 3-position, achieves yields in the range of 80–83% . This level of efficiency is contrasted with alternative synthetic approaches to isomeric nitrophenols that may require additional protection/deprotection steps or produce lower overall yields due to competing ortho/para nitration pathways when starting from unsubstituted phenol or m-cresol . The 80–83% yield range is obtained with reduced reaction times (2–3 hours) and direct vacuum distillation for product isolation, bypassing energy-intensive crystallization steps .

Organic synthesis Nitration regioselectivity Process chemistry

Purity and Impurity Control: HPLC-Grade Specifications for 4-Methyl-3-nitrophenolate vs. Standard Technical Grade

High-purity 4-methyl-3-nitrophenolate is available at ≥99% purity (HPLC), with additional specifications including ash content ≤0.5% and loss on drying ≤0.5% . This purity level is achieved through recrystallization from ethanol/water mixtures that effectively remove the primary isomeric impurity, 4-methyl-5-nitrophenol, to residual levels below 2% . In contrast, standard technical-grade material typically ranges from 95–98% purity and may contain higher levels of positional isomers or inorganic residues that interfere with sensitive catalytic reactions or pharmaceutical intermediate specifications .

Analytical chemistry Quality control Pharmaceutical intermediate

Toxicity Profile for Environmental and Biological Screening: 4-Methyl-3-nitrophenolate vs. In-Class Nitrophenols

4-Methyl-3-nitrophenolate exhibits a defined aquatic toxicity profile with a log IC50 value of −3.740 against the freshwater ciliate Tetrahymena pyriformis in a 40-hour exposure assay . This value corresponds to an IC50 of approximately 1.82 × 10⁻⁴ mol/L (or ~27.9 mg/L based on MW 153.14). By comparison, literature data for unsubstituted p-nitrophenol reports 48-hour EC50 values against T. pyriformis in the range of 30–50 mg/L (log IC50 approximately −3.5 to −3.7), while the parent compound p-cresol exhibits lower toxicity (higher IC50) due to the absence of the electron-withdrawing nitro group .

Toxicology Environmental fate Ecotoxicology

Physicochemical Properties: Lipophilicity and Vapor Pressure of 4-Methyl-3-nitrophenolate for Formulation and Handling

4-Methyl-3-nitrophenolate has a measured LogP of 2.18 at 25°C and a vapor pressure of 0.00294 mmHg at 25°C [1]. This moderate lipophilicity positions the compound between more polar nitrophenols (e.g., 2-nitrophenol, LogP ~1.8) and more lipophilic alkyl-substituted derivatives (e.g., 2,4-dinitrophenol, LogP ~2.5). The vapor pressure of 0.00294 mmHg corresponds to approximately 3.9 Pa at 25°C, indicating low but non-negligible volatility that warrants appropriate ventilation during handling [1].

Physicochemical properties Formulation science Safety assessment

High-Value Application Scenarios for 4-Methyl-3-nitrophenolate Based on Verified Differential Evidence


Pharmaceutical Intermediate Synthesis Requiring ≥99% HPLC Purity and Controlled Isomer Content

In the synthesis of active pharmaceutical ingredients (APIs) and advanced intermediates, the presence of isomeric impurities such as 4-methyl-5-nitrophenol can lead to difficult-to-separate byproducts and reduced overall yield. The availability of 4-methyl-3-nitrophenolate at ≥99% HPLC purity with residual isomer content controlled to <2% makes this compound suitable for cGMP intermediate applications and sensitive catalytic transformations [1]. This purity level meets specifications required for regulatory filings where impurity profiling is mandatory.

OLED Material Precursor Requiring Controlled Electronic Properties

4-Methyl-3-nitrophenolate is documented as an intermediate in OLED (organic light-emitting diode) material synthesis, where the precise positioning of electron-withdrawing (nitro) and electron-donating (methyl, hydroxyl) substituents governs the HOMO-LUMO gap and charge transport characteristics of the final emissive or hole-transport layers [1]. The 3-nitro-4-methyl substitution pattern offers a distinct electronic profile compared to alternative isomers, enabling fine-tuning of device performance parameters.

Analytical Standard for Nitrophenol Determination in Environmental Monitoring

4-Methyl-3-nitrophenolate has been used as a standard compound in the determination of nitrophenols via chromatographic methods [1]. Its defined LogP (2.18) and established retention behavior under reversed-phase HPLC conditions support its use as a calibration standard for quantifying nitrophenol derivatives in environmental samples, including wastewater and soil extracts from industrial or agricultural monitoring programs .

Precursor to 4-Methyl-3-nitroaniline for Dye and Pigment Synthesis

Reduction of 4-methyl-3-nitrophenolate yields 4-methyl-3-nitroaniline, a key intermediate in the production of azo dyes and pigments [1]. The regiochemistry of the starting nitrophenol directly determines the substitution pattern of the resulting aniline derivative, which in turn influences the coloristic properties (hue, fastness, solubility) of the final dye product. Selection of the correct nitrophenol isomer is therefore essential for achieving target dye specifications.

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